molecular formula C18H13ClN2O2S B285361 (1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate

(1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B285361
M. Wt: 356.8 g/mol
InChI Key: LMHUDAZUQQPERW-UHFFFAOYSA-N
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Description

(1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate is a chemical compound that has been extensively studied for its potential scientific research applications. It is a synthetic molecule that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate involves the inhibition of specific enzymes, including tyrosine kinases and phosphodiesterases. This inhibition leads to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. It has also been shown to have potential applications in the treatment of cardiovascular diseases and neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate in lab experiments is its well-defined chemical structure, which allows for precise control over its properties. However, one limitation is that it may exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate. One potential direction is the development of novel drugs based on its structure, particularly for the treatment of cancer and other diseases. Another direction is the investigation of its potential applications in the field of biotechnology, such as in the development of biosensors and other diagnostic tools.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential scientific research applications. Its well-defined chemical structure and various biochemical and physiological effects make it a promising candidate for further investigation and development.

Synthesis Methods

The synthesis of (1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate involves several steps, including the condensation of 2-aminobenzimidazole with 3-chloro-2-benzothiophene carboxylic acid, followed by the addition of methyl iodide to form the final product. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

(1-methyl-1H-benzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to exhibit inhibitory effects on certain enzymes, making it a potential candidate for drug development.

Properties

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

(1-methylbenzimidazol-2-yl)methyl 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C18H13ClN2O2S/c1-21-13-8-4-3-7-12(13)20-15(21)10-23-18(22)17-16(19)11-6-2-5-9-14(11)24-17/h2-9H,10H2,1H3

InChI Key

LMHUDAZUQQPERW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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